N-(4-nitrophenyl)carbamate

Description

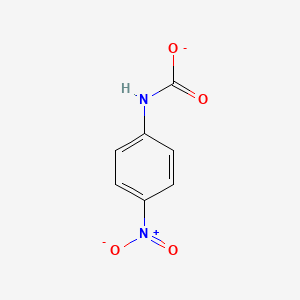

N-(4-Nitrophenyl)carbamate is a carbamate derivative characterized by a carbamate group (-O-C(O)-NH-) attached to a 4-nitrophenyl moiety. This structure confers unique chemical and physical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals. The nitro group at the para position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the carbamate group serves as a versatile building block for prodrugs and polymers .

Key derivatives include methyl (4-nitrophenyl)carbamate (CAS: 1943-87-9, C₈H₈N₂O₄) and tert-butyl this compound (CAS: N/A, C₁₁H₁₄N₂O₄), both synthesized via reactions of 4-nitroaniline with phosgene equivalents or activated carbonates . These compounds exhibit distinct spectral profiles, such as tert-butyl this compound’s ¹H NMR signals at δ 7.15 (d, 2H) and 1.48 (s, 9H) .

Properties

Molecular Formula |

C7H5N2O4- |

|---|---|

Molecular Weight |

181.13 g/mol |

IUPAC Name |

N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)8-5-1-3-6(4-2-5)9(12)13/h1-4,8H,(H,10,11)/p-1 |

InChI Key |

JAHSERRBNYOSLP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

- Reactivity : The nitro group activates the carbamate toward nucleophilic attack. For example, methyl (4-nitrophenyl)carbamate undergoes transesterification with resveratrol to form prodrugs .

- Thermal Stability : Methyl derivatives (m.p. 112–113°C) are less stable than tert-butyl analogs (m.p. ~130°C), likely due to steric protection of the carbamate .

- Crystallography : Crystal structures (e.g., CCDC 1436927) reveal planar carbamate groups and intermolecular hydrogen bonding (C–H⋯O), influencing solubility and melting points .

Key Research Findings

- Synthetic Efficiency : Transesterification of 4-nitrophenyl carbamates with resveratrol achieves 75–88% yields, outperforming traditional isocyanate routes (<50% for trisubstituted derivatives) .

- Structural Insights : DFT calculations (B3LYP/6-311++G**) on N-(4-nitrophenyl)maleimide analogs show dihedral angles of 129.6° between aromatic rings, impacting electronic spectra .

- Environmental Impact : Carbamate residues like (4-nitrophenyl) N-(4-chlorophenyl)carbamate persist in crops, raising concerns about food safety .

Data Tables

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Toxicity Class |

|---|---|---|---|---|

| Methyl (4-nitrophenyl)carbamate | 196.16 | 112–113 | Insoluble | Acute Tox 4 |

| 4-Nitrophenyl (2-chloroethyl)carbamate | 242.63 | N/A | Low | N/A |

| tert-Butyl N-(4-nitrophenyl)carbamate | 254.24 | ~130 | Insoluble | Not classified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.